

Application Notes and Protocols: N-Oxalylglycine in Chromatin Modification Studies

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Compound of Interest

Compound Name: *N-Oxalylglycine*

Cat. No.: *B118758*

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Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a competitive inhibitor of α -ketoglutarate (2-oxoglutarate, 2OG)-dependent dioxygenases.[1][2] This broad-spectrum inhibitory activity makes it a valuable tool for studying various biological processes, particularly in the field of epigenetics and chromatin modifications. NOG mimics the co-substrate 2OG, binding to the active site of these enzymes without initiating the catalytic hydroxylation process, thereby inhibiting their function.[2]

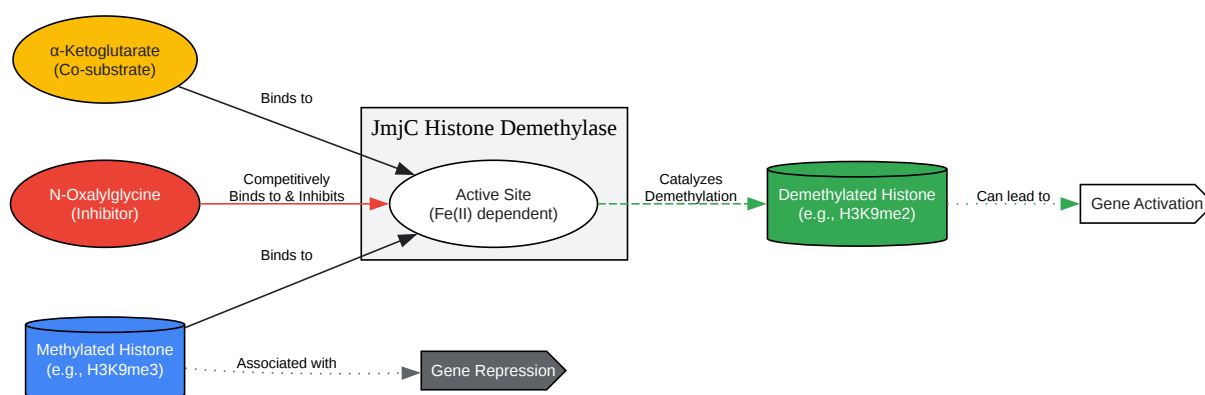
The primary targets of NOG in the context of chromatin modification are the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][3] These enzymes are responsible for removing methyl groups from lysine residues on histone tails, a key post-translational modification that influences chromatin structure and gene expression.[4] By inhibiting JmjC KDMs, NOG can lead to an increase in histone methylation levels, providing a method to probe the functional consequences of this epigenetic mark.[5] Beyond histone demethylases, NOG also inhibits other 2OG-dependent enzymes, such as the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[1][5] This pleiotropic activity should be considered when interpreting experimental results.

These application notes provide an overview of NOG's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in studying chromatin modifications in a research setting.

Mechanism of Action

N-Oxalylglycine's primary mechanism of action is the competitive inhibition of 2-oxoglutarate-dependent dioxygenases. These enzymes utilize 2OG, Fe(II), and molecular oxygen to catalyze various hydroxylation and demethylation reactions. NOG, being a structural analog of 2OG, binds to the 2OG binding site within the catalytic domain of these enzymes. This binding event prevents the natural co-substrate, 2OG, from accessing the active site, thereby halting the enzymatic reaction.

In the context of chromatin, NOG specifically targets JmjC domain-containing histone demethylases (KDMs). These enzymes play a crucial role in reversing histone lysine methylation, a modification critical for regulating gene expression. By inhibiting JmjC KDMs, NOG treatment leads to a global or locus-specific increase in histone methylation marks, such as H3K9me3 and H3K36me3, depending on the specific JmjC enzymes inhibited.^[1]



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Inhibition of JmjC histone demethylase by **N-Oxalylglycine**.

Quantitative Data

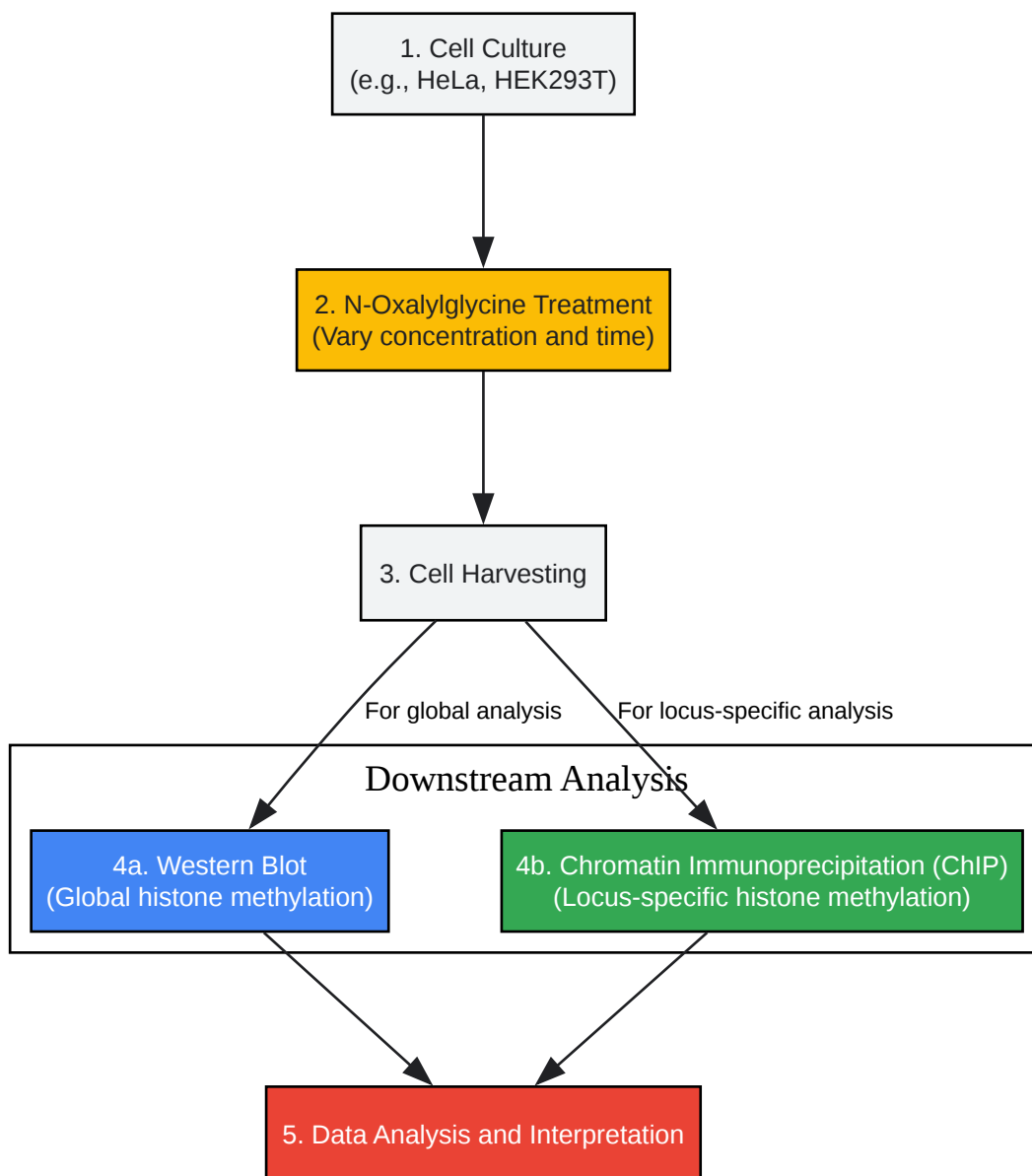
The inhibitory potency of **N-Oxalylglycine** varies between different 2-oxoglutarate-dependent dioxygenases. The following table summarizes the half-maximal inhibitory concentrations

(IC50) of NOG for several key enzymes involved in chromatin modification and hypoxia signaling.

Target Enzyme Family	Specific Enzyme	IC50 (μM)	Reference(s)
JmjC Histone Demethylases	JMJD2A	250	[1] [6]
JMJD2C	500	[1] [6]	
JMJD2E	24	[1] [6]	
HIF Prolyl Hydroxylases	PHD1	2.1	[1] [5]
PHD2	5.6	[1] [5]	
Other 2OG Oxygenases	FIH	0.36	[7]
AspH	11.1	[7]	
JMJD5	0.15	[7]	

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of **N-Oxalylglycine** on chromatin modifications.



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Workflow for studying NOG effects on chromatin.

Protocol 1: In Vitro Histone Demethylase Activity Assay

This protocol is adapted from generic methods for measuring the activity of Fe(II)- and α -ketoglutarate-dependent histone demethylases.[3]

Objective: To determine the IC₅₀ of **N-Oxalylglycine** for a specific JmJc histone demethylase in vitro.

Materials:

- Recombinant JmjC histone demethylase (e.g., JMJD2A, JMJD2C)
- Methylated histone H3 peptide substrate (e.g., H3K9me3)
- **N-Oxalylglycine** (NOG)
- α -ketoglutarate (2OG)
- Ascorbic acid
- Ammonium iron(II) sulfate
- HEPES buffer (pH 7.5)
- Formaldehyde detection reagent (e.g., based on the Hantzsch reaction) or antibody for detecting the demethylated product
- 96-well plate
- Plate reader

Procedure:

- Prepare Reagents:
 - Assay Buffer: 50 mM HEPES (pH 7.5), 50 μ M ammonium iron(II) sulfate, 1 mM α -ketoglutarate, 2 mM ascorbic acid. Prepare fresh.
 - NOG Stock Solution: Dissolve NOG in sterile water or an appropriate buffer to a high concentration (e.g., 100 mM).
 - Enzyme Solution: Dilute the recombinant JmjC histone demethylase in assay buffer to the desired concentration.
 - Substrate Solution: Dilute the methylated histone peptide in assay buffer.
- Set up the Assay Plate:

- Add varying concentrations of NOG to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.
- Add the enzyme solution to all wells except the no-enzyme control.
- Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the Reaction:
 - Add the substrate solution to all wells to start the demethylase reaction.
 - Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The optimal time may need to be determined empirically.
- Stop the Reaction and Detect Demethylation:
 - Stop the reaction by adding a quenching solution (e.g., EDTA).
 - Detect the amount of demethylation. This can be done by:
 - Measuring formaldehyde release: Add a formaldehyde detection reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
 - ELISA-based detection: Use an antibody that specifically recognizes the demethylated histone product.
- Data Analysis:
 - Calculate the percentage of inhibition for each NOG concentration relative to the no-inhibitor control.
 - Plot the percentage of inhibition against the logarithm of the NOG concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Treatment and Western Blot Analysis for Global Histone Methylation

This protocol outlines the treatment of cultured cells with NOG and subsequent analysis of global histone methylation levels by Western blotting.

Objective: To assess the effect of NOG on the overall levels of specific histone methylation marks in cultured cells.

Materials:

- Cultured cells (e.g., HeLa, U2OS)
- **N-Oxalylglycine** (NOG)
- Cell culture medium and supplements
- PBS (Phosphate-Buffered Saline)
- Histone extraction buffer
- SDS-PAGE gels and running buffer
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against specific histone modifications (e.g., anti-H3K9me3, anti-H3K36me3) and a loading control (e.g., anti-Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere overnight.

- Prepare a stock solution of NOG in sterile water or PBS. The dimethyl ester prodrug of NOG, Dimethyloxalylglycine (DMOG), is more cell-permeable and can also be used.^[5]
- Treat the cells with varying concentrations of NOG (e.g., 0.1, 0.5, 1, 2 mM) for a specific duration (e.g., 24, 48 hours). Include a vehicle-treated control.
- Histone Extraction:
 - Harvest the cells by scraping or trypsinization.
 - Wash the cell pellet with ice-cold PBS.
 - Extract histones using an acid extraction protocol or a commercial kit. A simple method involves lysing the cells in a buffer containing SDS and boiling.
- Western Blotting:
 - Determine the protein concentration of the histone extracts.
 - Separate equal amounts of histone proteins by SDS-PAGE on a high-percentage acrylamide gel (e.g., 15%).
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the histone modification of interest overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

- Data Analysis:
 - Quantify the band intensities for the histone modification and the loading control.
 - Normalize the intensity of the modification-specific band to the total histone H3 band.
 - Compare the normalized values between treated and control samples.

Protocol 3: Chromatin Immunoprecipitation (ChIP) following NOG Treatment

This protocol details the use of ChIP to investigate the effect of NOG on the enrichment of specific histone methylation marks at particular genomic loci.

Objective: To determine if NOG treatment alters the abundance of a specific histone methylation mark at a target gene promoter or other genomic region.

Materials:

- Cultured cells treated with NOG as described in Protocol 2.
- Formaldehyde
- Glycine
- ChIP lysis buffer
- Sonication equipment
- Antibody specific for the histone modification of interest (ChIP-grade)
- Protein A/G magnetic beads
- ChIP wash buffers
- Elution buffer
- Proteinase K

- RNase A
- DNA purification kit
- qPCR primers for target and control genomic regions
- qPCR master mix and instrument

Procedure:

- Cell Cross-linking and Lysis:
 - After NOG treatment, add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
 - Harvest the cells, wash with ice-cold PBS, and lyse the cells in ChIP lysis buffer.
- Chromatin Shearing:
 - Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions is crucial.
 - Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G beads.
 - Incubate a portion of the chromatin with the ChIP-grade antibody overnight at 4°C with rotation. Include a negative control immunoprecipitation with a non-specific IgG.
 - Save a small aliquot of the chromatin as "input" control.

- Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washing and Elution:
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
 - Elute the chromatin from the beads using an elution buffer.
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C for several hours in the presence of high salt.
 - Treat with RNase A and then Proteinase K to degrade RNA and proteins.
 - Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
- qPCR Analysis:
 - Perform qPCR using primers specific for the genomic region of interest and a negative control region.
 - Analyze the data by calculating the percentage of input for each sample and comparing the enrichment between NOG-treated and control samples.

Conclusion

N-Oxalylglycine is a versatile and widely used inhibitor for studying the roles of 2-oxoglutarate-dependent dioxygenases in chromatin biology. By competitively inhibiting JmJc histone demethylases, NOG provides a means to manipulate histone methylation levels and investigate the downstream consequences on gene expression and cellular function. The protocols provided here offer a framework for researchers to utilize NOG effectively in their studies of chromatin modifications. Careful experimental design, including appropriate controls and consideration of NOG's broader inhibitory profile, is essential for robust and interpretable results.

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References

- 1. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing histone demethylase inhibitors in cells: lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Modification [labome.com]
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